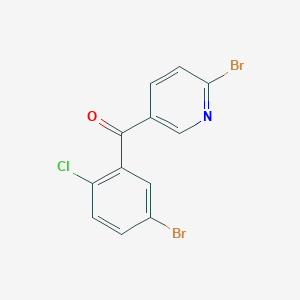
Methyl 5-(2-methyl-1,3-dioxolan-2-yl)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(2-methyl-1,3-dioxolan-2-yl)pentanoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-methyl-1,3-dioxolan-2-yl)pentanoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions include heating the mixture under reflux to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The raw materials are mixed in the appropriate ratios, and the reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(2-methyl-1,3-dioxolan-2-yl)pentanoate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst, heat.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether, low temperature.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents, and sometimes heat.
Major Products Formed
Hydrolysis: Carboxylic acid and methanol.
Reduction: Alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(2-methyl-1,3-dioxolan-2-yl)pentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 5-(2-methyl-1,3-dioxolan-2-yl)pentanoate depends on the specific reaction or applicationThe dioxolane ring can also participate in ring-opening reactions, leading to the formation of various products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Methyl 5-(2-methyl-1,3-dioxolan-2-yl)pentanoate is unique due to its specific structure, which includes a pentanoic acid esterified with a dioxolane ring. This structure imparts unique chemical properties and reactivity compared to other similar compounds. The presence of the dioxolane ring makes it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C10H18O4 |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
methyl 5-(2-methyl-1,3-dioxolan-2-yl)pentanoate |
InChI |
InChI=1S/C10H18O4/c1-10(13-7-8-14-10)6-4-3-5-9(11)12-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
NSNPSDBQQPJHNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCCO1)CCCCC(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(1-Cyclopentylpiperidin-4-yl)oxy]aniline](/img/structure/B8378505.png)



![4-[(2-Chloro-pyrimidine-5-carbonyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B8378527.png)








![[3-(4-Trifluoromethoxyphenyl)[1,2,4]thiadiazol-5-yl]methanol](/img/structure/B8378622.png)
